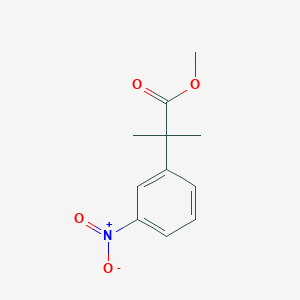

Methyl 2-methyl-2-(3-nitrophenyl)propanoate

Description

Methyl 2-methyl-2-(3-nitrophenyl)propanoate is a nitroaromatic ester characterized by a 3-nitrophenyl group attached to a branched propanoate backbone with two methyl substituents at the α-carbon. The compound’s ester group (methyl) and nitro substitution at the 3-position on the phenyl ring distinguish it from closely related derivatives, which may influence properties such as solubility, steric hindrance, and electronic effects .

Propriétés

IUPAC Name |

methyl 2-methyl-2-(3-nitrophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,10(13)16-3)8-5-4-6-9(7-8)12(14)15/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYZPBKSIFDTJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-2-(3-nitrophenyl)propanoate can be synthesized through the esterification of 2-methyl-2-(3-nitrophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of methyl 2-methyl-2-(3-nitrophenyl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-methyl-2-(3-nitrophenyl)propanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 2-methyl-2-(3-aminophenyl)propanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Hydrolysis: 2-methyl-2-(3-nitrophenyl)propanoic acid and methanol.

Applications De Recherche Scientifique

Methyl 2-methyl-2-(3-nitrophenyl)propanoate is utilized in several scientific research applications:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of agrochemicals and other fine chemicals

Mécanisme D'action

The mechanism of action of methyl 2-methyl-2-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the ester can be hydrolyzed by esterases to release the corresponding carboxylic acid, which may then participate in further biochemical reactions. The nitro group can also undergo reduction to form an amino group, which can interact with various enzymes and receptors .

Comparaison Avec Des Composés Similaires

Ester Group Variation

- Ethyl vs. Methyl Ester: The ethyl analog (C₁₂H₁₅NO₄) exhibits a higher molecular weight (237.25 vs. ~223.23) and increased lipophilicity compared to the methyl derivative. This difference may enhance solubility in non-polar solvents but reduce metabolic stability in biological systems .

Nitro Substitution Position

- 3-Nitro vs. 4-Nitro Isomers: The nitro group’s position significantly alters electronic effects.

Substituent Effects on the Propanoate Backbone

- Methyl Substituents: The absence of α-methyl groups in Methyl 2-(3-nitrophenyl)propanoate reduces steric hindrance, likely increasing reactivity in ester hydrolysis or nucleophilic attacks compared to the target compound .

Table 2: Similarity Scores of Structural Analogs (Tanimoto Coefficient)

Activité Biologique

Methyl 2-methyl-2-(3-nitrophenyl)propanoate is an organic compound with significant potential in various biological applications, particularly in medicinal chemistry and enzyme-catalyzed reactions. This article explores its biological activity, chemical properties, and relevant research findings.

- Molecular Formula : C11H13NO4

- Molecular Weight : 223.23 g/mol

- Structure : The compound features a nitro group attached to a phenyl ring, which influences its reactivity and biological interactions.

Methyl 2-methyl-2-(3-nitrophenyl)propanoate primarily acts through its hydrolysis by esterases, resulting in the release of a carboxylic acid that can participate in various biochemical pathways. The nitro group can also be reduced to an amino group, enhancing its potential to interact with enzymes and receptors within biological systems.

Anticancer Potential

Preliminary studies have demonstrated that related compounds can exhibit anticancer activity. For example, derivatives containing similar structural motifs were tested against various cancer cell lines, revealing selective cytotoxic effects. Compounds with nitro groups often show enhanced activity against colorectal adenocarcinoma cells (Caco-2) compared to lung adenocarcinoma cells (A549), suggesting a structure-dependent mechanism .

Case Studies and Research Findings

- Antifungal Activity : In a study involving various nitrophenyl derivatives, compounds structurally related to methyl 2-methyl-2-(3-nitrophenyl)propanoate were found to possess broad-spectrum antifungal activity against drug-resistant strains of Candida, indicating a potential for further development as antifungal agents .

- Anticancer Studies : A series of thiazole derivatives were evaluated for anticancer properties, revealing that modifications to the nitrophenyl moiety significantly impacted their efficacy against Caco-2 cells. The presence of the nitro group was crucial for enhancing the anticancer activity, suggesting that methyl 2-methyl-2-(3-nitrophenyl)propanoate may similarly influence cancer cell viability .

- Enzyme Interaction Studies : The compound has been utilized in studies focusing on enzyme-catalyzed reactions, particularly ester hydrolysis. This research underscores its role as an intermediate in synthesizing more complex organic molecules and its potential applications in drug formulation.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H13NO4 |

| Molecular Weight | 223.23 g/mol |

| Biological Activity | Antimicrobial, Anticancer |

| Activity Type | Target Organisms/Cells | Efficacy |

|---|---|---|

| Antifungal | Drug-resistant Candida | Broad-spectrum activity |

| Anticancer | Caco-2 (colorectal cancer) | Selective cytotoxicity |

| Enzyme Interaction | Esterases | Hydrolysis reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.